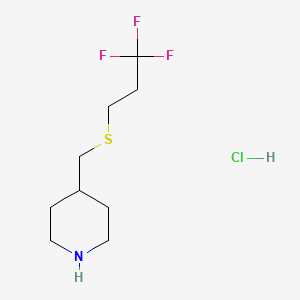
2,7-Dichloro-8-methoxyquinoline
Descripción general
Descripción
2,7-Dichloro-8-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinolines are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of chlorine and methoxy groups in the quinoline ring enhances its chemical reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,7-Dichloro-8-methoxyquinoline typically involves the chlorination and methoxylation of quinoline derivatives. One common method is the reaction of 2,7-dichloroquinoline with methanol in the presence of a base, such as sodium methoxide, under reflux conditions . This reaction results in the substitution of a hydrogen atom with a methoxy group at the 8th position of the quinoline ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2,7-Dichloro-8-methoxyquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different quinoline derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are valuable in medicinal chemistry.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed:
- Substituted quinolines with various functional groups.
- Fused ring systems with enhanced biological activities.
Aplicaciones Científicas De Investigación
2,7-Dichloro-8-methoxyquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,7-Dichloro-8-methoxyquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it can interact with cellular receptors to modulate signaling pathways and cellular responses .
Comparación Con Compuestos Similares
2,7-Dichloroquinoline: Lacks the methoxy group, resulting in different reactivity and biological properties.
8-Methoxyquinoline: Lacks the chlorine atoms, which affects its chemical behavior and applications.
5,7-Dichloro-8-hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, leading to different biological activities.
Uniqueness: 2,7-Dichloro-8-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical reactivity and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and industrial processes.
Propiedades
IUPAC Name |
2,7-dichloro-8-methoxyquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c1-14-10-7(11)4-2-6-3-5-8(12)13-9(6)10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTKKTMLEWXMKDB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C1N=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Spiro[2H-indene-2,4'-piperidine]-1'-carboxylic acid, 5-bromo-3-[[(R)-(1,1-dimethylethyl)sulfinyl]amino]-1,3-dihydro-, 1,1-dimethylethyl ester, (3S)-](/img/structure/B8224247.png)
![2-Amino-7-methoxy-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B8224253.png)
![2-Amino-5-bromo-1H-benzo[d]imidazol-7-ol](/img/structure/B8224260.png)





![(5Z)-5-[(7-chloro-1H-indol-3-yl)methylidene]imidazolidine-2,4-dione](/img/structure/B8224339.png)
![1-(2-(2-Aminoethoxy)-5-chloropyridin-3-YL)-3-(2-chloro-7-(1-methoxyethyl)pyrazolo[1,5-A]pyrimidin-6-YL)urea](/img/structure/B8224346.png)

